REACTION_SMILES
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[B:19]([Br:20])([Br:21])[Br:22].[CH3:1][O:2][c:3]1[c:4](-[c:9]2[n:10][n:11]3[c:12]([cH:13][c:14]([NH2:17])[cH:15][cH:16]3)[n:18]2)[cH:5][cH:6][cH:7][cH:8]1.[Cl:23][CH2:24][Cl:25]>>[OH:2][c:3]1[c:4](-[c:9]2[n:10][n:11]3[c:12]([cH:13][c:14]([NH2:17])[cH:15][cH:16]3)[n:18]2)[cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1-c1nc2cc(N)ccn2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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Nc1ccn2nc(-c3ccccc3O)nc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |